molecular formula C21H34O2 B1433657 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 CAS No. 96737-93-8

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4

Cat. No.: B1433657
CAS No.: 96737-93-8
M. Wt: 322.5 g/mol
InChI Key: AURFZBICLPNKBZ-KWXKYAJASA-N
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Description

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 (CAS: 203805-85-0) is a deuterium-labeled neurosteroid isotopologue used extensively as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) for neurosteroid analysis . Structurally, it features a 5beta-pregnane backbone with a 3alpha-hydroxyl group, a 20-keto moiety, and four deuterium atoms at positions 17alpha and 21,21,21 (Figure 1). This labeling minimizes isotopic interference in assays, enabling precise quantification of endogenous neurosteroids like pregnanolone (5beta-Pregnan-3alpha-ol-20-one) in biological matrices such as serum or cerebrospinal fluid .

The compound’s 5beta configuration distinguishes it from the more common 5alpha-reduced steroids (e.g., allopregnanolone), which exhibit distinct biological activities at gamma-aminobutyric acid A (GABAA) receptors . Its deuterium labeling ensures chromatographic separation from endogenous analytes, a critical feature in high-sensitivity mass spectrometry workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 involves multiple steps. The starting material is typically a non-deuterated steroid, which undergoes a series of deuterium exchange reactions. These reactions are carried out under specific conditions, such as the presence of deuterium oxide (D2O) and a suitable catalyst, to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuterium exchange reactions. The process is optimized to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of any non-deuterated impurities, resulting in a highly pure deuterated product.

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different deuterated derivatives.

    Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include various deuterated derivatives, which retain the core structure of the original compound but with different functional groups or oxidation states.

Scientific Research Applications

Neurobiology

The compound is studied for its neurosteroid effects, particularly its role in modulating GABA_A receptor activity. Research indicates that it can:

  • Produce anti-inflammatory effects .
  • Influence mood and anxiety levels.

Case Study : In animal models subjected to ischemic events, administration of this compound resulted in reduced neuronal damage, suggesting potential neuroprotective properties.

Endocrinology

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is involved in hormonal regulation and is significant in the study of conditions like polycystic ovary syndrome (PCOS) and androgen deficiency.

Case Study : Clinical studies have shown that alterations in levels of this compound correlate with symptoms of androgen excess or deficiency in patients with hormonal disorders.

Pharmacology

The compound's unique structure allows it to be investigated for potential therapeutic applications:

  • Anxiolytic Effects : Its ability to enhance GABAergic transmission positions it as a candidate for treating anxiety disorders.

Chemistry and Synthesis

In synthetic organic chemistry, this compound serves as a precursor for synthesizing other steroidal compounds. Its deuterated form can be particularly useful for tracing metabolic pathways in pharmacokinetic studies.

Comparative Analysis with Related Compounds

The following table outlines the structural features and biological activities of related steroid compounds:

Compound NameStructural FeaturesUnique Aspects
5alpha-Pregnan-3alpha-ol-20-oneHydroxyl group at C3Precursor for various neuroactive steroids
AllopregnanoloneHydroxyl group at C3Major sedative effects; involved in neurosteroidogenesis
5beta-Pregnan-3-alpha-diolHydroxyl group at C3 but different stereochemistryLess potent androgenic activity

Mechanism of Action

The mechanism of action of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

5alpha-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 (Allopregnanolone-d4)

  • Structural Difference : 5alpha configuration at C5 (vs. 5beta in the target compound).
  • Functional Impact: The 5alpha isomer (allopregnanolone) is a potent positive allosteric modulator of GABAA receptors, with ~10-fold higher affinity than the 5beta isomer .
  • Applications: Used to quantify allopregnanolone in studies of stress, epilepsy, and mood disorders .
  • Deuterium Labeling : Shares identical deuterium positions (17alpha,21,21,21-d4), ensuring similar analytical performance in LC-MS/MS .

5alpha-Pregnan-3beta-ol-20-one-17alpha,21,21,21-d4

  • Structural Difference : 3beta-hydroxyl group (vs. 3alpha in the target compound).
  • Functional Impact : The 3beta configuration abolishes GABAA receptor modulation, rendering it inactive in neurosteroid signaling .
  • Applications : Serves as a negative control in receptor-binding assays .

Sodium Pregnenolone-17alpha,21,21,21-d4 Sulfate

  • Structural Difference: Sulfated pregnenolone derivative with a Δ5 double bond (vs. reduced pregnane backbone in the target compound).
  • Functional Impact : Acts as a precursor for neurosteroid biosynthesis and a biomarker for steroidogenic enzyme activity .
  • Applications : Quantified in studies of congenital adrenal hyperplasia and epilepsy .

Analytical Performance Comparison

Compound Name CAS Number Molecular Weight Key Applications Isotope Configuration
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 203805-85-0 322.52 Quantification of pregnanolone in Parkinson’s disease, epilepsy 17alpha,21,21,21-d4
5alpha-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 203805-85-0* 322.52 Quantification of allopregnanolone in stress and mood disorders 17alpha,21,21,21-d4
5alpha-Pregnan-3beta-ol-20-one-17alpha,21,21,21-d4 N/A 322.52 Negative control in neurosteroid assays 17alpha,21,21,21-d4
Sodium Pregnenolone-17alpha,21,21,21-d4 Sulfate 1485492-21-4 406.51 Monitoring steroidogenesis in adrenal disorders 17alpha,21,21,21-d4 (sulfate)

*Note: The CAS number for 5alpha-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is often conflated with the 5beta isomer in commercial catalogs; verification via structural data is essential .

Research Findings and Metabolic Insights

  • Neurosteroid Activity: The 5beta configuration in pregnanolone confers weaker GABAA receptor modulation compared to 5alpha-allopregnanolone (EC50: 200 nM vs. 50 nM) .
  • Analytical Utility :

    • The 5beta isomer’s chromatographic retention time is distinct from 5alpha analogues in reverse-phase LC-MS/MS, enabling multiplexed quantification in clinical panels .
    • Kinetic isotope effects (KIEs) from deuterium labeling are negligible in LC-MS/MS workflows, ensuring accurate recovery rates (>95%) .

Biological Activity

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is a deuterated derivative of the neuroactive steroid 5beta-pregnan-3alpha-ol-20-one, commonly known as allopregnanolone. This compound has garnered interest due to its potential biological activities, particularly in the modulation of GABAergic signaling and its implications for neuropsychiatric disorders.

This compound acts primarily as a positive allosteric modulator of the GABA type A (GABAA) receptors. Neuroactive steroids like this compound enhance the effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation can lead to various physiological effects including anxiolytic (anxiety-reducing) and anticonvulsant properties.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

  • Anxiolytic Effects : It has been shown to reduce anxiety-like behaviors in animal models. For instance, studies have demonstrated that administration of 5beta-Pregnan-3alpha-ol-20-one can significantly decrease anxiety responses in rodents subjected to stress tests .
  • Anticonvulsant Properties : The compound has also been investigated for its ability to prevent seizures. In electrophysiological studies, it was observed that 5beta-Pregnan-3alpha-ol-20-one enhances GABA-induced chloride currents, suggesting a protective effect against seizure activity .

Comparative Studies

A comparative analysis of various neuroactive steroids reveals that 5beta-Pregnan-3alpha-ol-20-one has unique properties when compared to other related compounds. For example:

CompoundAnxiolytic ActivityAnticonvulsant ActivityModulation of GABAA
5beta-Pregnan-3alpha-ol-20-oneHighModeratePositive Allosteric
AllopregnanoloneVery HighHighPositive Allosteric
3alpha,5alpha-PregnanoloneModerateLowPositive Allosteric

This table summarizes findings from various studies highlighting the distinct efficacy and action mechanisms of these neuroactive steroids.

Study on Neuropsychiatric Disorders

A significant study explored the effects of 5beta-Pregnan-3alpha-ol-20-one in models of depression and anxiety. The results indicated that this compound could alleviate symptoms associated with these conditions by enhancing GABAergic transmission .

Behavioral Studies

In behavioral assays involving mice, it was found that 5beta-Pregnan-3alpha-ol-20-one antagonizes the loss of righting reflex induced by other neuroactive steroids at doses that do not affect behavior alone. This suggests a complex interaction where it may serve as a partial agonist .

Therapeutic Potential

The therapeutic potential of this compound extends into areas such as treatment for essential tremor and other anxiety disorders. Recent patents have outlined methods for using neuroactive steroids like 5beta-Pregnan-3alpha-ol-20-one in clinical settings to manage these conditions effectively .

Q & A

Q. How does the deuterium labeling in 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 influence its application in metabolic studies?

Basic Research Question
The deuterium (D4) labeling at positions 17α and 21 enables precise tracking of metabolic pathways, particularly in steroid hormone research. Isotopic labeling reduces interference from endogenous compounds in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses, improving signal specificity . For example, deuterated analogs are used to study hepatic metabolism of neurosteroids, where isotopic dilution effects must be minimized to ensure accurate quantification of metabolites in biological matrices.

Methodological Consideration :

  • Isotopic Purity : Verify deuterium enrichment (e.g., ≥98 atom% D) using high-resolution MS or isotope-ratio MS to avoid skewed pharmacokinetic data .
  • Tracer Design : Pair labeled and unlabeled forms in controlled experiments to distinguish exogenous vs. endogenous steroid turnover .

Q. What analytical techniques are recommended for characterizing the structural integrity of 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4?

Basic Research Question
Advanced chromatographic and spectroscopic methods are critical:

  • LC-MS/MS : Quantify isotopic purity and detect impurities using reverse-phase chromatography coupled with tandem MS, optimized for steroid separation .
  • 1H/2H NMR : Confirm deuterium placement at specific positions (e.g., 17α vs. 21) by analyzing proton-decoupled spectra, as deuterium shifts split signals predictably .

Advanced Challenge :
Interference from diastereomers (e.g., 5α vs. 5β configurations) requires chiral stationary phases or derivatization (e.g., Girard’s reagent T) to enhance resolution .

Q. How can researchers address contradictions in pharmacokinetic data for deuterated neurosteroids like 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4?

Advanced Research Question
Discrepancies in half-life or bioavailability often stem from:

  • Isotope Effects : Deuteration at 17α/21 may alter hydrogen-bonding interactions with cytochrome P450 enzymes, slowing metabolism compared to non-deuterated analogs .
  • Matrix Effects : Plasma protein binding differences (e.g., albumin affinity) between deuterated and native steroids can skew distribution volumes.

Resolution Strategy :

  • Comparative Pharmacokinetics : Conduct parallel studies with both labeled and unlabeled compounds under identical conditions .
  • In Silico Modeling : Use molecular dynamics simulations to predict isotope-induced conformational changes in steroid-receptor interactions .

Q. What safety protocols are essential when handling 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 in laboratory settings?

Basic Research Question
The compound is classified as a Category 2 carcinogen (H351). Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact .
  • Ventilation : Use fume hoods for weighing or solubilizing to minimize aerosol exposure.
  • Waste Disposal : Collect residues in sealed containers for incineration via authorized hazardous waste services .

Q. How can isotopic labeling be optimized to study neurosteroid interactions with GABA-A receptors?

Advanced Research Question
Deuterium labeling at 17α/21 positions minimizes metabolic degradation while preserving receptor binding affinity.

  • Experimental Design :
    • Radioligand Displacement Assays : Compare deuterated vs. non-deuterated steroids in competitive binding studies (e.g., using [3H]muscimol) to assess isotopic impact on IC50 values .
    • Electrophysiology : Use patch-clamp techniques on recombinant GABA-A receptors to evaluate deuteration effects on allosteric modulation .

Data Interpretation :
Control for solvent deuterium exchange in aqueous buffers, which may artifactually alter receptor kinetics .

What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on deuterated steroid pharmacokinetics?

Methodological Guidance

  • PICOT Framework :
    • Population : Rodent models or in vitro hepatic microsomes.
    • Intervention : Administration of 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 at varying doses.
    • Comparison : Non-deuterated analogs.
    • Outcome : Clearance rate, metabolite profile.
    • Time : Acute (0–24 hr) vs. chronic (7-day) exposure .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to labeled compounds), Novel (e.g., unexplored isotope effects), and Ethical (e.g., humane animal protocols) .

Q. How can researchers ensure reproducibility when using deuterated steroids in multi-center studies?

Advanced Research Question

  • Standardized Protocols :
    • Sourcing : Obtain compounds from certified suppliers (e.g., Cambridge Isotope Laboratories) with batch-specific certificates of analysis .
    • Storage : Maintain at -20°C under inert gas (argon) to prevent deuterium exchange or oxidation .
  • Data Transparency : Publish raw MS/MS spectra, chromatograms, and NMR assignments in supplementary materials .

Q. What are the challenges in synthesizing 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 with high isotopic fidelity?

Advanced Research Question

  • Deuterium Incorporation : Use catalytic deuteration (e.g., Pd/C in D2O) for 17α/21 positions, but avoid over-reduction of the 20-keto group .
  • Purification : Employ preparative HPLC with chiral columns to resolve diastereomers introduced during synthesis .

Validation :

  • Isotope Ratio Analysis : Confirm deuterium distribution via high-resolution MS with <2% variance between batches .

Properties

IUPAC Name

2,2,2-trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-KWXKYAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.